tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate
Overview
Description
Synthesis Analysis
Tert-butyl carbamate derivatives participate in a variety of chemical reactions. For instance, Zhao et al. (2017) developed a synthetic method for an intermediate compound relevant to biologically active compounds, showcasing the role of tert-butyl carbamates in medicinal chemistry.Molecular Structure Analysis
Tert-Butyl (cyano(3,4,5-trimethoxyphenyl)methyl)carbamate contains total 45 bond(s); 23 non-H bond(s), 8 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 nitrile(s) (aliphatic), and 3 ether(s) (aromatic) .Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in a variety of chemical reactions. N-tert-butanesulfinyl imines, which are related to carbamates, are activated by the tert-butanesulfinyl group for the addition of nucleophiles and can be cleaved by acid treatment.Scientific Research Applications
α-Aminated Methyllithium Catalysis
- Application : In a study by Ortiz, Guijarro, and Yus (1999), tert-butyl N-(chloromethyl) carbamates were used with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) for the synthesis of functionalised carbamates (Ortiz, Guijarro, & Yus, 1999).
Enantioselective Synthesis of Carbocyclic Analogues
- Application : Ober et al. (2004) used tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its use in the field of synthetic chemistry (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Alpha-Substituted Lactones
- Application : Crich and Rahaman (2009) reported the synthesis of alpha-substituted lactones using tert-butyl carbonates and carbamates, highlighting its role in the formation of complex organic compounds (Crich & Rahaman, 2009).
CO2 Fixation by Unsaturated Amines
- Application : Takeda et al. (2012) developed a method for cyclizative atmospheric CO2 fixation by unsaturated amines using tert-butyl hypoiodite (t-BuOI), leading to cyclic carbamates (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Annulation of α,β-Unsaturated Acylsilanes
- Application : In the field of organic synthesis, Takeda et al. (1998) demonstrated the use of tert-butyl carbamates in reactions with lithium enolate of α,β-unsaturated methyl ketones (Takeda et al., 1998).
Hydrogen Bond Interplay in Carbamate Derivatives
- Application : Das et al. (2016) synthesized tert-butyl carbamate derivatives and analyzed their crystal structures to understand the role of hydrogen bonds in molecular assembly, which is crucial for materials science and crystallography (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Replacement in Fmoc Solid Phase Peptide Synthesis
- Application : Postma, Giraud, and Albericio (2012) introduced trimethoxyphenylthio as a novel protecting group for cysteine in Fmoc solid phase peptide synthesis, replacing tert-butylthio, demonstrating its utility in peptide synthesis (Postma, Giraud, & Albericio, 2012).
Synthesis of Insecticide Analogues
- Application : Brackmann et al. (2005) utilized tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate in the synthesis of spirocyclopropanated analogues of insecticides, which is significant in the field of agricultural chemistry (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Germanium(II) Complexes Chemistry
- Application : Rupar, Staroverov, and Baines (2010) explored the chemistry of N-heterocyclic carbene complexes of GeR2, involving tert-butyl, to understand their reactivity and potential applications in organometallic chemistry (Rupar, Staroverov, & Baines, 2010).
Comparative Cytotoxicity Study
- Application : Nakagawa, Yaguchi, and Suzuki (1994) conducted a comparative cytotoxicity study between butylated hydroxytoluene and its methylcarbamate derivative, tert-butyl carbamate, highlighting its importance in toxicology and pharmacology (Nakagawa, Yaguchi, & Suzuki, 1994).
Mechanism of Action
Target of Action
Related compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that related compounds selectively enhance slow inactivation of voltage-gated sodium channels .
Biochemical Pathways
Related compounds have been known to regulate the collapse response mediator protein 2 (crmp2), which plays a crucial role in neuronal development and axon guidance .
Result of Action
Related compounds have been known to selectively enhance slow inactivation of voltage-gated sodium channels, which could potentially alter neuronal signaling .
Action Environment
It’s known that the stability and efficacy of many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
tert-butyl N-[cyano-(3,4,5-trimethoxyphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)18-11(9-17)10-7-12(20-4)14(22-6)13(8-10)21-5/h7-8,11H,1-6H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRLJVLPKIWXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC(=C(C(=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587732 | |
Record name | tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-28-6 | |
Record name | tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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